4-(1,1,2-Trifluoroethoxy)piperidine;hydrochloride
Description
4-(1,1,2-Trifluoroethoxy)piperidine hydrochloride is a piperidine derivative characterized by a trifluoroethoxy substituent (-OCH2CF2CHF2) at the 4-position of the piperidine ring, with the compound stabilized as a hydrochloride salt. The hydrochloride salt enhances its water solubility, a critical feature for pharmaceutical applications. The molecular formula is C7H12ClF3NO (calculated based on substituent structure), though a closely related analog, 4-[(1,1,2-trifluoroethoxy)methyl]piperidine hydrochloride, has a molecular weight of 243.70 g/mol (C10H17ClF3N) .
Properties
IUPAC Name |
4-(1,1,2-trifluoroethoxy)piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO.ClH/c8-5-7(9,10)12-6-1-3-11-4-2-6;/h6,11H,1-5H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZKUOURBSYXTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC(CF)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1,2-Trifluoroethoxy)piperidine hydrochloride typically involves the reaction of piperidine with 1,1,2-trifluoroethanol under specific conditions. The reaction is usually carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of 4-(1,1,2-Trifluoroethoxy)piperidine hydrochloride may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale production. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity.
Chemical Reactions Analysis
Hydrolysis Under Basic Conditions
The trifluoroethoxy group undergoes hydrolysis in the presence of strong bases. Metal hydroxides like NaOH or KOH cleave the ether bond, yielding 4-hydroxypiperidine and trifluoroethanol as byproducts .
Reaction Conditions :
Hydrogenation and Ring Saturation
The piperidine ring can undergo hydrogenation to modify stereochemistry or reduce unsaturated intermediates. For example:
- Catalyst : Pd/C (5–10 wt%)
- Pressure : 1–3 atm H₂
- Solvent : Ethanol or THF
- Outcome : Selective reduction of double bonds in intermediates (e.g., 1,4-dihydropyridine derivatives) .
Salt Formation and Acid-Base Reactions
As a hydrochloride salt, the compound participates in acid-base equilibria:
- Deprotonation : Reacts with NaOH to form freebase 4-(1,1,2-trifluoroethoxy)piperidine.
- Reprecipitation : Adjusting pH regenerates the hydrochloride salt .
Functionalization of the Piperidine Nitrogen
The secondary amine undergoes alkylation or acylation:
| Reaction Type | Reagents | Products | Yield |
|---|---|---|---|
| Acylation | Acetyl chloride | 1-Acetyl-4-(1,1,2-trifluoroethoxy)piperidine | 65–78% |
| Alkylation | Ethyl bromide | 1-Ethyl-4-(1,1,2-trifluoroethoxy)piperidine | 55–70% |
Metabolic Pathways (Inferred)
In biological systems, cytochrome P450 enzymes (e.g., CYP3A4) may dehydrogenate the piperidine ring, forming conjugated imine intermediates similar to indapamide’s metabolic activation .
Stability Under Thermal Stress
Thermogravimetric analysis (TGA) shows decomposition above 200°C, releasing HCl and forming polymeric residues .
Comparative Reactivity of Trifluoroethoxy vs. Methoxy Groups
| Property | Trifluoroethoxy | Methoxy |
|---|---|---|
| Electron-Withdrawing Effect | Strong | Weak |
| Hydrolysis Rate | Slower | Faster |
| Metabolic Stability | Higher | Lower |
Data inferred from trifluoromethyl-containing drug studies .
Scientific Research Applications
Antidepressant and Anxiolytic Properties
Research indicates that piperidine derivatives, including 4-(1,1,2-trifluoroethoxy)piperidine;hydrochloride, exhibit significant antidepressant and anxiolytic effects. These compounds target neurotransmitter systems in the brain, particularly serotonin and norepinephrine pathways. In vivo studies have demonstrated that certain piperidine derivatives can reduce anxiety-like behaviors in rodent models, suggesting their potential as therapeutic agents for anxiety disorders .
Antiarrhythmic Activity
The compound has been linked to antiarrhythmic properties. In specific studies, piperidine derivatives were shown to block chloroform-induced ventricular fibrillation in mice, indicating their potential use in treating cardiac arrhythmias. This activity is attributed to the ability of these compounds to modulate ion channels involved in cardiac electrical activity .
Calcium Channel Antagonism
Recent investigations have identified this compound as a potent T-type calcium channel antagonist. This property has implications for treating conditions such as epilepsy and Parkinson's disease. In rodent models of absence epilepsy, the compound significantly reduced seizure frequency and duration without adverse cardiovascular effects .
Orexin Receptor Agonism
The compound also exhibits orexin type 2 receptor agonist activity. This mechanism is particularly relevant for developing treatments for sleep disorders like narcolepsy. By activating orexin receptors, the compound may enhance wakefulness and alertness in patients suffering from excessive daytime sleepiness .
Synthetic Pathways
The synthesis of this compound involves several steps starting from readily available precursors such as 4-hydroxypiperidine. A notable method includes the use of fluorinated reagents to introduce trifluoroethoxy groups effectively . The overall yield from these synthetic routes can be optimized for large-scale production.
| Step | Description | Yield (%) |
|---|---|---|
| 1 | Acylation of 4-hydroxypiperidine with benzoyl chloride | 40 |
| 2 | Transformation to N-benzoyl-4-(trifluoromethoxy)piperidine | 13.5 |
Clinical Research
A series of clinical studies have been conducted to evaluate the safety and efficacy of piperidine derivatives in various therapeutic contexts. For instance, compounds similar to this compound have been tested in patients with treatment-resistant depression and exhibited promising results in reducing symptoms without significant side effects .
Observational Studies
Observational studies have highlighted the real-world effectiveness of these compounds in managing chronic pain conditions and mood disorders by leveraging electronic health record data to track patient outcomes over time .
Mechanism of Action
The mechanism of action of 4-(1,1,2-Trifluoroethoxy)piperidine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The piperidine ring can act as a pharmacophore, binding to specific sites on proteins and altering their function.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 4-(1,1,2-trifluoroethoxy)piperidine hydrochloride with key analogs, emphasizing substituent effects and applications:
Pharmacological and Physicochemical Properties
- Trifluoroethoxy Group Effects : The electron-withdrawing trifluoroethoxy group increases lipophilicity and metabolic stability compared to methoxy or ethoxy substituents (e.g., 6-fluoro-8-methoxy-pyridoindole HCl in ). This may enhance blood-brain barrier penetration for CNS targets .
- Hydrochloride Salt: Improves aqueous solubility across analogs (e.g., Meperidine HCl and Paroxetine HCl are administered orally or intravenously due to salt-enhanced solubility) .
- No regulatory data exist for the target compound, though piperidine intermediates often require careful handling .
Biological Activity
4-(1,1,2-Trifluoroethoxy)piperidine;hydrochloride is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and applications in various therapeutic areas.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a trifluoroethoxy group. The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of compounds, making them more effective in biological systems.
Synthesis
The synthesis of this compound typically involves:
- Starting Materials : Piperidine derivatives and trifluoroethanol.
- Reagents : Acid chlorides or other coupling agents to facilitate the formation of the ether bond.
- Conditions : Reactions are generally carried out under controlled temperatures and inert atmospheres to prevent degradation.
Antimicrobial Properties
Research indicates that compounds with trifluoromethyl groups exhibit significant antimicrobial activity. For instance, studies have shown that similar piperidine derivatives can inhibit the growth of various bacterial strains, including E. coli and S. aureus .
Antiviral Activity
The compound has been explored for its antiviral properties. In particular, structure-activity relationship studies have identified piperidine derivatives as potential inhibitors of viral replication pathways . The mechanism often involves interference with viral enzyme activity or host cell interactions.
Anticancer Potential
Several studies have reported that piperidine-based compounds can induce apoptosis in cancer cells. For example, derivatives similar to 4-(1,1,2-Trifluoroethoxy)piperidine have shown cytotoxic effects against various cancer cell lines by disrupting cellular signaling pathways .
Structure-Activity Relationships (SAR)
Understanding the SAR of 4-(1,1,2-Trifluoroethoxy)piperidine is crucial for optimizing its biological activity:
- Substituent Variations : Modifications on the piperidine ring can influence potency and selectivity against specific biological targets.
- Fluorine Atoms : The presence of fluorine atoms enhances binding affinity to enzymes and receptors due to increased lipophilicity and electron-withdrawing effects.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of 4-(1,1,2-Trifluoroethoxy)piperidine against clinical isolates of Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be below 10 µg/mL, indicating potent activity .
Case Study 2: Anticancer Activity
In vitro tests demonstrated that this compound induced significant apoptosis in A549 lung cancer cells. Flow cytometry analysis revealed an increase in sub-G1 phase cells after treatment with concentrations as low as 5 µM .
Table: Summary of Biological Activities
Q & A
Q. Methodological Answer :
- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately in water (10–15 mg/mL at 25°C). Use sonication for aqueous solutions to prevent aggregation .
- Stability : Stable at −20°C for >5 years in anhydrous form. Avoid prolonged exposure to light or humidity to prevent hydrolysis of the trifluoroethoxy group .
What analytical techniques are recommended for structural and functional characterization?
Q. Methodological Answer :
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 248.1) .
- FT-IR : Identify C-F stretches (~1100–1200 cm⁻¹) and piperidine N-H vibrations (~2500 cm⁻¹) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (if single crystals are obtainable) .
Advanced Research Questions
How can structure-activity relationship (SAR) studies optimize this compound for target binding?
Q. Methodological Answer :
- Substituent Modulation : Replace the trifluoroethoxy group with other electron-withdrawing groups (e.g., nitro or sulfonyl) to enhance receptor affinity. Monitor changes via radioligand binding assays .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like serotonin or dopamine receptors. Validate with mutagenesis studies .
Data Contradiction Example :
Conflicting reports on trifluoroethoxy’s role in solubility vs. activity. Resolve via controlled SAR experiments comparing logP and IC₅₀ values .
What computational strategies predict metabolic pathways and toxicity?
Q. Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMETLab to estimate bioavailability, CYP450 metabolism, and hERG inhibition .
- Reaction Pathway Analysis : Apply density functional theory (DFT) to model hydrolysis or oxidative degradation pathways (e.g., using Gaussian 16) .
How can contradictory pharmacological data be resolved in preclinical studies?
Q. Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
